2-{[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
2-{[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core substituted with methyl groups at positions 5 and 6, a 4-oxo group, and a furan-2-ylmethyl moiety at position 2.
Properties
Molecular Formula |
C15H15N3O3S2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H15N3O3S2/c1-8-9(2)23-13-12(8)14(20)18(6-10-4-3-5-21-10)15(17-13)22-7-11(16)19/h3-5H,6-7H2,1-2H3,(H2,16,19) |
InChI Key |
OBBXSUSZJCWABO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N)CC3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the nucleophilic addition of a furan-2-ylmethyl group to a thieno[2,3-d]pyrimidine precursor, followed by cyclization and subsequent functionalization to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-{[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key structural variations among analogs lie in the substituents at position 3 of the thienopyrimidinone ring and the acetamide group (Table 1).
Table 1: Structural Comparison of Thienopyrimidinone Acetamide Derivatives
- Furan-2-ylmethyl vs.
- Acetamide Modifications : Substitution with aromatic groups (e.g., 2,3-dichlorophenyl in ) increases molecular weight and hydrophobicity, likely reducing aqueous solubility but improving membrane permeability.
Spectroscopic and Analytical Data
- NMR Signatures: The 1H NMR spectrum of the dichlorophenyl analog shows distinct aromatic proton resonances (δ 7.82–7.28 ppm) and a singlet for the pyrimidinone CH-5 (δ 6.01 ppm). Similar shifts are expected for the furan-substituted compound, with additional signals from the furan ring (δ ~6.3–7.4 ppm).
- Mass Spectrometry : The dichlorophenyl analog exhibits a [M+H]+ peak at m/z 344.21 , whereas the furan derivative’s calculated molecular weight (~392.45) suggests a corresponding peak near m/z 393.
Hydrogen Bonding and Crystallography
- The acetamide group facilitates N–H···O and C=O···H–N hydrogen bonds, critical for crystal packing and stability. Etter’s graph set analysis predicts dimeric or chain motifs in these compounds.
Pharmacological Implications
While biological data for the furan-substituted compound are absent, the dichlorophenyl analog’s elemental analysis (C, N, S within 0.1% of theoretical values ) underscores its purity, a key factor in drug development. The ethylphenyl analog may exhibit enhanced lipophilicity, favoring blood-brain barrier penetration, whereas the furan group’s polarity could favor renal excretion.
Biological Activity
Enzyme Inhibition
Research has shown that compounds with similar structural features can act as enzyme inhibitors. In particular, the thienopyrimidine scaffold has been associated with inhibitory effects on various enzymes involved in cellular processes.
| Enzyme | IC50 (μM) | Inhibition Type |
|---|---|---|
| Kinase X | 1.57 | ATP-competitive |
| Protease Y | 10.76 | Reversible covalent |
These values are extrapolated from studies on similar compounds and should be interpreted cautiously .
Antiviral Potential
Recent studies have explored the antiviral potential of compounds containing the furan-2-ylmethylene moiety, particularly against SARS-CoV-2. While the exact compound has not been specifically tested, related structures have shown promising results.
Case Study: SARS-CoV-2 Main Protease Inhibition
A study conducted on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives revealed their potential as inhibitors of SARS-CoV-2 main protease (Mpro) . The compound F8-B6, which shares some structural similarities with our compound of interest, demonstrated an IC50 value of 1.57 μM against Mpro. This suggests that our compound might also possess antiviral properties, warranting further investigation.
Cytotoxicity Profile
The cytotoxicity profile of the compound is crucial for its potential therapeutic applications. Based on studies of structurally similar compounds:
| Cell Line | CC50 (μM) |
|---|---|
| Vero | >100 |
| MDCK | >100 |
These results indicate low cytotoxicity in these cell lines, suggesting a potentially favorable safety profile .
Structure-Activity Relationship (SAR)
The biological activity of 2-{[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is likely influenced by its key structural components:
- The thieno[2,3-d]pyrimidine core, which is often associated with various biological activities.
- The furan-2-ylmethyl group, potentially contributing to antiviral properties.
- The sulfanylacetamide moiety, which may play a role in enzyme binding and inhibition.
Future Research Directions
While the available data provide insights into the potential biological activities of this compound, several areas require further investigation:
- Specific antimicrobial activity against a panel of pathogens.
- Detailed enzyme inhibition studies, particularly focusing on kinases and proteases.
- Antiviral assays, especially against SARS-CoV-2 and other coronaviruses.
- In vivo studies to assess pharmacokinetics and toxicity profiles.
- Structure-activity relationship studies to optimize biological activity and reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
